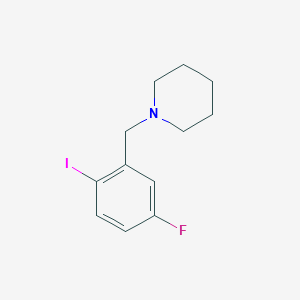
1-(5-Fluoro-2-iodobenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoro-2-iodobenzyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. The presence of fluorine and iodine atoms in the benzyl group of this compound makes it particularly interesting for various chemical and pharmaceutical applications. The unique combination of these halogens can significantly influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-iodobenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-iodobenzyl chloride and piperidine.
Nucleophilic Substitution: The 5-fluoro-2-iodobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also minimize human error and ensure consistent product quality.
化学反应分析
Types of Reactions
1-(5-Fluoro-2-iodobenzyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The halogen atoms (fluorine and iodine) in the benzyl group can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
1-(5-Fluoro-2-iodobenzyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. The presence of fluorine and iodine atoms makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of halogenated benzyl groups on biological systems. It can also serve as a probe in imaging studies due to the presence of iodine, which is a heavy atom.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. The piperidine moiety is known for its pharmacological activity, and the addition of fluorine and iodine can enhance the compound’s efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(5-Fluoro-2-iodobenzyl)piperidine is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, potentially modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1-(2-Iodobenzyl)piperidine: Similar structure but lacks the fluorine atom.
1-(5-Fluorobenzyl)piperidine: Similar structure but lacks the iodine atom.
1-Benzylpiperidine: Lacks both fluorine and iodine atoms.
Uniqueness
1-(5-Fluoro-2-iodobenzyl)piperidine is unique due to the presence of both fluorine and iodine atoms in the benzyl group. This combination can significantly influence the compound’s reactivity, biological activity, and potential applications. The dual halogenation can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H15FIN |
|---|---|
分子量 |
319.16 g/mol |
IUPAC 名称 |
1-[(5-fluoro-2-iodophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15FIN/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
InChI 键 |
QBRWREZQDSEUKK-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)
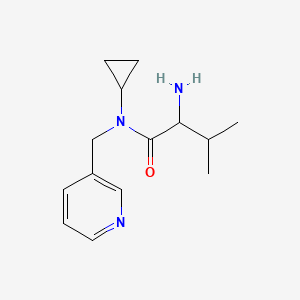
![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)



![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
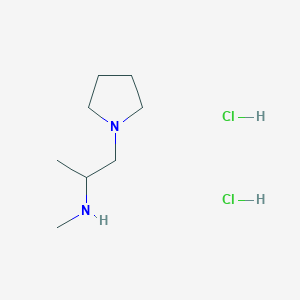
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)

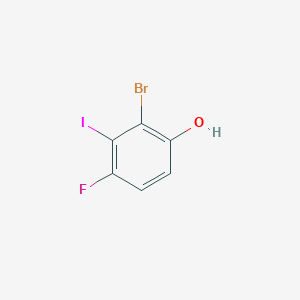
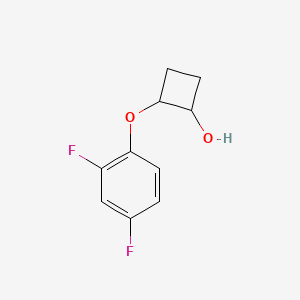
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
